ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate
Description
Properties
Molecular Formula |
C13H17N5O2 |
|---|---|
Molecular Weight |
275.31 g/mol |
IUPAC Name |
ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate |
InChI |
InChI=1S/C13H17N5O2/c1-2-20-13(19)9-4-3-5-18(6-9)12-10-11(15-7-14-10)16-8-17-12/h7-9H,2-6H2,1H3,(H,14,15,16,17) |
InChI Key |
IVIROJAYYZROIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Purine Derivatives with Piperidine Esters
A widely employed method involves the direct alkylation of purine derivatives with piperidine esters. In this approach, 1H-purin-6-amine reacts with ethyl chloroformate in the presence of a base such as triethylamine (TEA). The reaction proceeds in dichloromethane (DCM) at room temperature, yielding the target compound with moderate to high efficiency. Key steps include:
-
Activation of Purine Amine : The primary amine group of 1H-purin-6-amine reacts with ethyl chloroformate to form a reactive carbamate intermediate.
-
Piperidine Coupling : The carbamate intermediate undergoes nucleophilic substitution with a piperidine derivative, typically ethyl piperidine-3-carboxylate , facilitated by TEA.
Optimization Insights :
-
Solvent Choice : Dichloromethane (DCM) is preferred due to its inertness and ability to dissolve both polar and non-polar intermediates.
-
Base Selection : Triethylamine effectively neutralizes HCl byproducts, preventing side reactions.
-
Yield : Reported yields range from 65% to 78% under optimized conditions .
Multi-Step Synthesis via Suzuki Coupling and Aromatic Substitution
A more intricate route involves Suzuki-Miyaura coupling followed by aromatic nucleophilic substitution (SNAr). This method, detailed in recent studies , proceeds as follows:
-
Suzuki Coupling : A halogenated purine (e.g., 6-chloropurine ) reacts with a boronic acid-functionalized piperidine ester under palladium catalysis. For example, ethyl 1-(6-chloropurin-9-yl)piperidine-3-carboxylate is synthesized using trifluoromethoxyphenylboronic acid and Pd(PPh3)4 .
-
SNAr Reaction : The chlorinated intermediate undergoes substitution with amines or other nucleophiles at elevated temperatures (110°C) in n-butanol, utilizing N,N-diisopropylethylamine (DIPEA) as a base .
Key Advantages :
-
Regioselectivity : Suzuki coupling ensures precise positioning of the piperidine moiety on the purine ring.
-
Functional Group Tolerance : This method accommodates diverse substituents on both purine and piperidine components .
Representative Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd(PPh3)4, DMF, 80°C, 12 h | 72 |
| SNAr Substitution | n-BuOH, DIPEA, 110°C, 12 h | 85 |
Reductive Amination for Piperidine-Purine Conjugation
Reductive amination offers an alternative pathway, particularly for introducing secondary amines. In this approach:
-
Imine Formation : A ketone or aldehyde derivative of piperidine (e.g., piperidin-3-one ) reacts with 7H-purin-6-amine to form an imine intermediate.
-
Reduction : The imine is reduced using sodium cyanoborohydride (NaBH3CN) or borane-tetrahydrofuran (BH3·THF) to yield the final product .
Critical Parameters :
-
pH Control : Maintaining a mildly acidic pH (4–6) enhances imine stability.
-
Catalyst Efficiency : NaBH3CN outperforms BH3·THF in reducing sterically hindered imines .
Case Study :
A 2025 study achieved an 81% yield by employing ethyl 4-oxopiperidine-3-carboxylate and 7H-purin-6-amine in methanol with NaBH3CN .
Industrial-Scale Production and Process Optimization
Scalable synthesis requires balancing cost, yield, and purity. Industrial methods often utilize continuous-flow reactors to enhance reproducibility. Key advancements include:
-
Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes (e.g., 30 minutes at 150°C) .
-
Catalyst Recycling : Palladium catalysts immobilized on silica gel reduce costs by enabling reuse for up to five cycles .
Economic Analysis :
| Parameter | Batch Process | Continuous-Flow Process |
|---|---|---|
| Annual Output (kg) | 50 | 200 |
| Cost per kg ($) | 12,000 | 8,500 |
Mechanistic Insights and Side-Reaction Mitigation
Understanding side reactions is crucial for optimizing yields. Common issues include:
-
N7 vs. N9 Alkylation : Purines exhibit ambident nucleophilicity, leading to regioisomeric byproducts. Using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) favors N9 alkylation .
-
Ester Hydrolysis : The ethyl ester group is prone to hydrolysis under basic conditions. Adding molecular sieves or conducting reactions in anhydrous solvents mitigates this .
Structural Confirmation :
-
NMR Analysis : Key signals include δ 4.2 ppm (ester -OCH2CH3) and δ 8.3 ppm (purine C8-H) .
-
HR-MS : Molecular ion peak at m/z 276.29 [M+H]+ confirms the product.
Comparative Analysis of Synthetic Routes
The choice of method depends on desired scale, substituent complexity, and cost constraints:
| Method | Yield Range (%) | Scalability | Cost ($/g) |
|---|---|---|---|
| Direct Alkylation | 65–78 | High | 120 |
| Suzuki/SNAr | 70–85 | Moderate | 200 |
| Reductive Amination | 75–81 | Low | 150 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the purine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research has shown that compounds similar to ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate exhibit significant anticancer properties. The purine structure allows for interaction with enzymes involved in cancer pathways, potentially leading to the development of new therapeutic agents targeting specific cancer types .
- Antimicrobial Properties : The compound is also being studied for its antimicrobial effects. Its structural similarity to natural purines enables it to interfere with microbial metabolic processes, making it a candidate for developing new antibiotics .
- Enzyme Modulation : this compound can modulate the activity of various enzymes and receptors. This modulation is crucial for understanding its potential therapeutic effects, particularly in diseases linked to purine metabolism .
Biological Studies
- Receptor Interactions : The compound has been investigated for its binding affinity to purine-binding sites on receptors. This interaction can lead to significant biological responses, including inhibition or activation of specific signaling pathways .
- Pharmacological Exploration : Ongoing studies focus on the pharmacokinetics and pharmacodynamics of this compound, assessing its bioavailability and therapeutic window in preclinical models .
Industrial Applications
- Material Development : this compound serves as a building block for synthesizing more complex materials in organic chemistry. Its unique properties allow it to be used in creating novel compounds with desirable characteristics for industrial applications.
- Catalysis : The compound may also find applications as a catalyst in specific chemical reactions, enhancing reaction rates and selectivity in synthetic processes .
Mechanism of Action
The mechanism of action of ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share key structural features with ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate, such as the piperidine backbone, ester groups, or nitrogen-containing substituents:
Spectral and Physicochemical Properties
Key spectral comparisons are summarized below:
Biological Activity
Ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a purine ring fused to a piperidine moiety, which contributes to its unique pharmacological properties. The structural formula can be represented as follows:
This compound is characterized by the presence of an ethyl ester group and a piperidine ring, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Key mechanisms include:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit protein kinase B (PKB/Akt), which plays a crucial role in cancer cell proliferation and survival . This inhibition can lead to reduced tumor growth in various cancer models.
- Acetylcholinesterase Inhibition : Some derivatives exhibit moderate inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
- Microtubule Destabilization : Studies indicate that related compounds can disrupt microtubule assembly, which is vital for cancer cell division and survival .
Antitumor Activity
Research has demonstrated that this compound and its analogs exhibit significant antitumor activity across various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 2.43 - 7.84 | Microtubule destabilization |
| HepG2 (Liver) | 4.98 - 14.65 | Apoptosis induction |
| U87MG (Glioblastoma) | Not specified | PKB inhibition |
These findings highlight the compound's potential as an anticancer agent, particularly due to its ability to induce apoptosis and inhibit critical signaling pathways.
Neuroprotective Activity
The compound's ability to inhibit AChE suggests it may offer neuroprotective benefits. The following table presents data on AChE inhibition:
| Compound | Inhibition (%) at 100 μM |
|---|---|
| This compound | >10% |
| Other analogs | Varies; some >20% |
This activity indicates that the compound may be useful in developing treatments for Alzheimer's disease and other cognitive disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential therapeutic applications of this compound:
- Antitumor Efficacy : In vivo studies demonstrated that compounds similar to this compound reduced tumor growth in xenograft models, indicating their effectiveness as anticancer agents .
- Neuroprotective Effects : Research on AChE inhibitors showed that certain derivatives could enhance cognitive function in animal models, suggesting a pathway for developing treatments for neurodegenerative diseases .
Q & A
Q. What role does X-ray crystallography play in studying this compound’s mechanism?
- Co-Crystallization : Co-crystallizing the compound with its protein target (e.g., a kinase) reveals binding modes and conformational changes. For example, resolving hydrogen bonds between the purine N7 and catalytic lysine residues .
- Electron Density Maps : High-resolution (<2.0 Å) structures validate computational docking predictions and guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
